

C.I. Acid Yellow 42: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: C.I. Acid yellow 42

Cat. No.: B033771

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Disclaimer: This document provides a comprehensive overview of the available toxicological data for **C.I. Acid Yellow 42** (CAS No. 6375-55-9). It is intended for informational purposes for a scientific audience. It is important to note that for many toxicological endpoints, publicly available, peer-reviewed studies with detailed quantitative data for this specific substance are limited. Much of the available information is derived from Safety Data Sheets (SDS), which may not always cite the primary source of the data.

Chemical Identity and Physicochemical Properties

C.I. Acid Yellow 42 is a synthetic dye belonging to the double azo class of compounds.^[1] Its chemical and physical properties are summarized below.

Property	Value	Reference
C.I. Name	Acid Yellow 42	[1]
C.I. Number	22910	[1]
CAS Number	6375-55-9	[1]
Molecular Formula	C ₃₂ H ₂₄ N ₈ Na ₂ O ₈ S ₂	[1]
Molecular Weight	758.69 g/mol	[1]
Synonyms	Weak Acid Yellow C-R, Weak Acid Yellow R, Weak Acid Yellow MR, Acid Yellow N-CRS	[1]
Physical State	Yellow powder	[2]
Solubility	Soluble in water (lemon yellow solution), slightly soluble in acetone, soluble in ethanol (lemon yellow)	[1]

Note on Related Compounds: It is crucial to distinguish **C.I. Acid Yellow 42** from Metanil Yellow (C.I. Acid Yellow 36, CAS No. 587-98-4). These are distinct chemical entities with different molecular structures and should not be used interchangeably for toxicological assessment.[3]
[4]

Toxicological Profile Summary

The available toxicological data for **C.I. Acid Yellow 42** is largely qualitative and derived from secondary sources like Safety Data Sheets. There is a notable absence of comprehensive, publicly accessible studies for many key toxicological endpoints.

Toxicological Endpoint	Summary of Findings
Acute Oral Toxicity	No specific LD50 value is consistently reported in the public domain. The toxicological properties have not been fully investigated.
Dermal and Eye Irritation	May cause skin and eye irritation.[2] Dust may lead to irritation and inflammation of the eyes.[2] Prolonged or repeated contact may cause skin irritation.[2]
Skin Sensitization	May cause an allergic skin reaction in sensitive individuals.[2]
Mutagenicity/Genotoxicity	One source notes "Mutagenicity data reported," but no specific details of the study or its outcomes are provided.[2]
Carcinogenicity	Not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[2] No long-term carcinogenicity bioassay data is publicly available.
Repeated Dose Toxicity	No data available on the effects of repeated exposure.
Reproductive and Developmental Toxicity	No data available.

Hazard Identification and Classification

Based on available Safety Data Sheets, **C.I. Acid Yellow 42** may be classified with the following hazards:

Hazard	Description
Acute Toxicity (Oral)	Harmful if swallowed, may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]
Skin Irritation	May cause skin irritation.[2]
Eye Irritation	May cause eye irritation.[2]
Respiratory Irritation	May cause irritation of the respiratory tract.[2]
Skin Sensitization	May cause an allergic skin reaction.

Experimental Protocols for Toxicological Assessment

Given the limited specific data for **C.I. Acid Yellow 42**, this section details the standard experimental protocols that would be employed to evaluate the toxicological profile of a substance of this nature, in line with OECD guidelines.

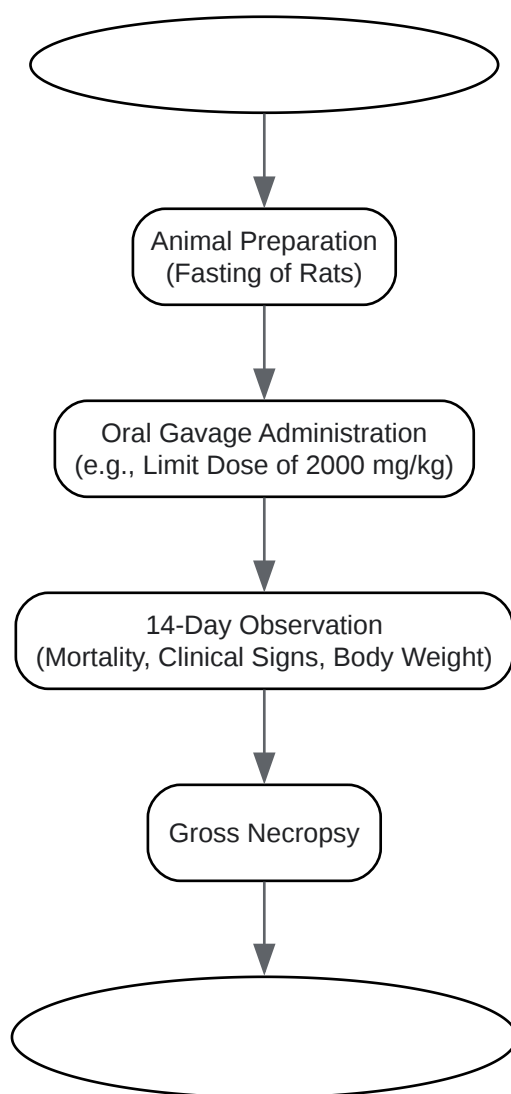
Acute Oral Toxicity Assessment

The primary goal is to determine the potential for toxicity after a single oral dose. A limit test is often performed first to determine if the substance has low toxicity.

Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):

- **Animal Model:** Typically, young adult rats of a standard laboratory strain are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted prior to dosing.
- **Dose Administration:** The test substance is administered orally via gavage. A limit dose of 2000 mg/kg body weight is often used initially.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Endpoint: The test determines a range for the LD50 value and provides information on the nature of the toxic effects.



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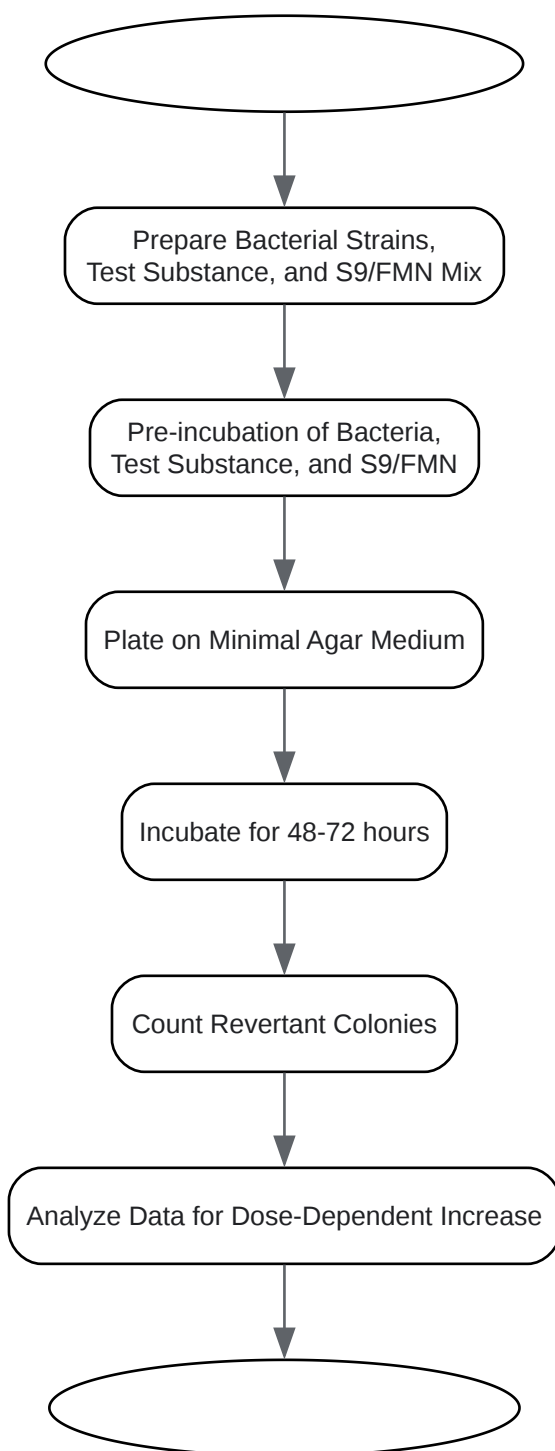
Experimental Workflow for Acute Oral Toxicity Testing.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

This assay is used to detect gene mutations induced by the test substance. For azo dyes, a modification (the Prival test) that includes flavin mononucleotide (FMN) is recommended to facilitate the reductive cleavage of the azo bond, mimicking mammalian metabolism.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Methodology (Modified Ames Test for Azo Dyes):

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are used.
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat or hamster liver). For azo dyes, the S9 mix is supplemented with FMN.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9/FMN mix. A pre-incubation step is often employed.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.



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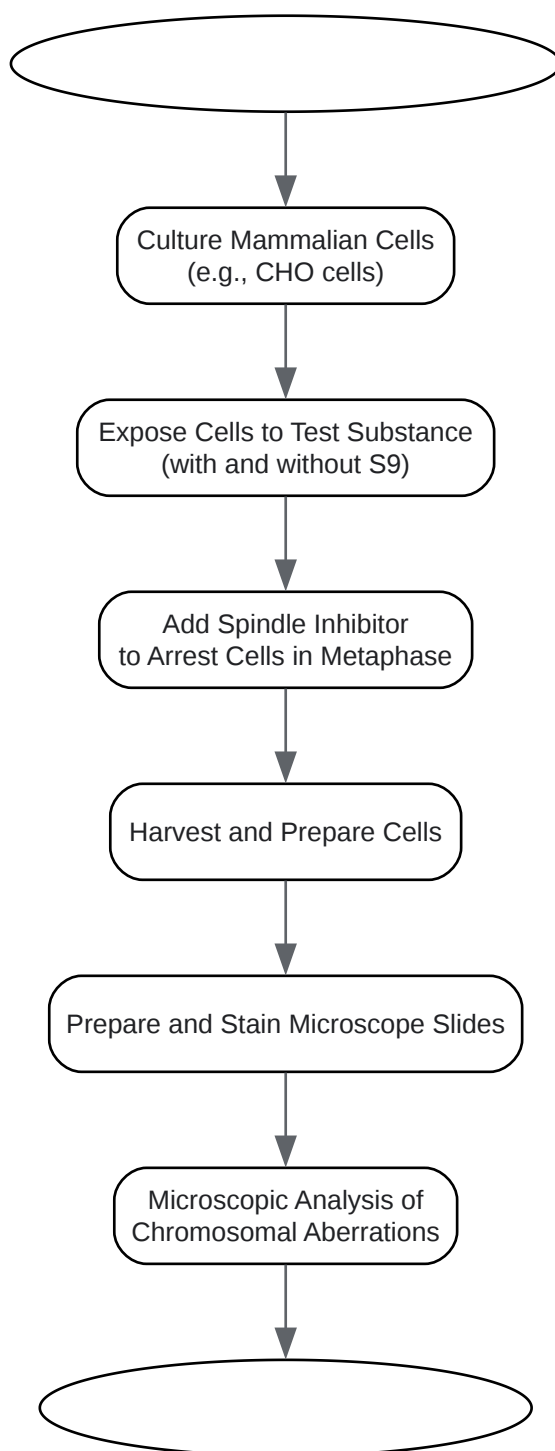
Workflow for the Modified Ames Test for Azo Dyes.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Methodology (Based on OECD Guideline 473):

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[\[9\]](#)
- **Metabolic Activation:** The test is performed both with and without an S9 metabolic activation system.
- **Exposure:** Cell cultures are exposed to at least three concentrations of the test substance for a defined period.
- **Cell Harvest:** After exposure, the cells are treated with a spindle inhibitor (e.g., colchicine) to arrest them in the metaphase stage of cell division. The cells are then harvested.
- **Chromosome Preparation:** The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides.
- **Staining and Analysis:** The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- **Endpoint:** A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.[\[10\]](#)



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Experimental Workflow for the In Vitro Chromosomal Aberration Test.

Data Gaps and Future Research

The current publicly available toxicological profile of **C.I. Acid Yellow 42** is incomplete. To conduct a thorough safety assessment, further studies are required, including:

- Quantitative Acute Toxicity Studies: To establish a definitive LD50 value.
- Dermal and Ocular Irritation Studies: Following standardized protocols (e.g., OECD TG 404 and 405) or validated in vitro alternatives.
- Skin Sensitization Studies: To confirm and characterize its sensitization potential (e.g., Local Lymph Node Assay).
- Comprehensive Genotoxicity Battery: Including an in vivo test (e.g., micronucleus assay) to complement the in vitro data.
- Repeated Dose Toxicity Studies: To identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Carcinogenicity Bioassays: Long-term studies in rodents to assess carcinogenic potential.
- Reproductive and Developmental Toxicity Studies: To evaluate effects on fertility and embryonic development.

Conclusion

C.I. Acid Yellow 42 is an azo dye for which there is a significant lack of comprehensive and publicly available toxicological data. While Safety Data Sheets indicate potential for acute toxicity, skin/eye irritation, and skin sensitization, quantitative data to support these claims and to conduct a full risk assessment are not readily available. The genotoxic and carcinogenic potential of this substance remains largely uncharacterized in the public domain. For any application where human or significant environmental exposure is anticipated, a comprehensive toxicological evaluation following international guidelines is strongly recommended. The experimental protocols outlined in this guide provide a framework for such an evaluation.

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